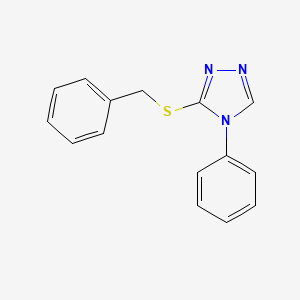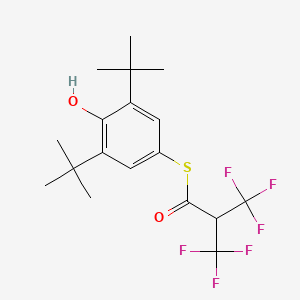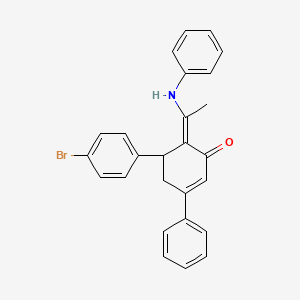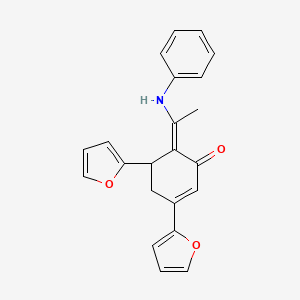![molecular formula C20H26ClN3O4S B4297556 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4297556.png)
1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a complex chemical process.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. In addition, this compound has been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine has a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. In addition, this compound has been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. In addition, this compound has been shown to have a number of other potential applications, including as an anti-inflammatory, antiviral, and antimicrobial agent, and as a neuroprotective agent.
One of the limitations of using 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine in lab experiments is its complex synthesis method. This compound cannot be easily synthesized in large quantities, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Future Directions
There are many potential future directions for research on 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine. One possible direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in vitro, and further studies could help to determine its effectiveness in vivo.
Another possible direction is to investigate the neuroprotective effects of this compound in more detail. Studies have shown that 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine has potential as a treatment for neurodegenerative diseases, and further research could help to determine its effectiveness in animal models.
Finally, there is potential for this compound to be used in combination with other compounds to enhance its effectiveness. Combinatorial approaches to cancer treatment have shown promise in recent years, and 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine could be a valuable component of such an approach.
Conclusion:
In conclusion, 1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine is a complex chemical compound that has shown potential in a number of areas of scientific research. Its potent anticancer activity, anti-inflammatory, antiviral, and antimicrobial properties, and neuroprotective effects make it a valuable tool for researchers. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound, and it is likely to continue to be an important area of study for years to come.
Scientific Research Applications
1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have potent anticancer activity against a wide range of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory, antiviral, and antimicrobial agent. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(1-adamantyl)-4-(4-chloro-3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O4S/c21-18-2-1-17(10-19(18)24(25)26)29(27,28)23-5-3-22(4-6-23)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-2,10,14-16H,3-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGMTZWMLHUKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1-acetyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4297482.png)

![3-(5-bromo-2-hydroxyphenyl)-1-isobutyl-5-(3-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297492.png)
![3-(4-tert-butylphenyl)-11-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4297510.png)
![4-chloro-N-[4-hydroxy-2,3-dimethyl-5-(phenylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4297516.png)


![4-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)phenol](/img/structure/B4297535.png)
![10-acetyl-3-(4-fluorophenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4297541.png)


![8-chloro-1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297562.png)
![N-[2-(1-adamantyloxy)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4297576.png)